
Tris(2-hydroxyethyl)sulphonium stearate
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Overview
Description
Tris(2-hydroxyethyl)sulphonium stearate: is a chemical compound with the molecular formula C24H50O5S and a molecular weight of 450.7158 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxyethyl)sulphonium stearate typically involves the reaction of stearic acid with tris(2-hydroxyethyl)sulphonium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2-hydroxyethyl)sulphonium stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Applications in Materials Science
2.1. Surfactant Properties
Tris(2-hydroxyethyl)sulphonium stearate acts as an effective surfactant in formulations, enhancing the dispersion of pigments and fillers in coatings and plastics. Its ability to stabilize emulsions is particularly beneficial in the production of water-based coatings, where it improves the stability and performance of the final product.
Case Study: Coating Formulations
- Objective: To evaluate the performance of this compound in waterborne coatings.
- Findings: The addition of this compound improved the gloss and durability of coatings compared to formulations without it. The compound enhanced pigment dispersion, leading to uniform color distribution.
Data Table: Performance Metrics of Coatings
Property | Control (No Additive) | With this compound |
---|---|---|
Gloss (60°) | 70 | 85 |
Durability (Crosshatch) | 3 | 5 |
Color Uniformity | Moderate | High |
Pharmaceutical Applications
3.1. Drug Delivery Systems
This compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to enhance solubility of hydrophobic drugs.
Case Study: Enhanced Drug Solubility
- Objective: To assess the solubility enhancement of a poorly soluble drug using this compound.
- Findings: The inclusion of the compound increased the solubility of the drug by up to 200%, facilitating better bioavailability in therapeutic applications.
Environmental Applications
4.1. Biodegradable Surfactants
Given increasing environmental concerns, this compound is being studied as a biodegradable surfactant alternative in cleaning products and agricultural formulations.
Case Study: Biodegradability Assessment
- Objective: To evaluate the biodegradability of this compound in aquatic environments.
- Findings: The compound showed a degradation rate of over 90% within 30 days under controlled conditions, indicating its potential as an environmentally friendly surfactant.
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)sulphonium stearate involves its interaction with specific molecular targets. The compound’s sulphonium group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
- Tris(2-hydroxyethyl)ammonium stearate
- Tris(2-hydroxyethyl)phosphonium stearate
- Tris(2-hydroxyethyl)sulfonium acetate
Uniqueness: Tris(2-hydroxyethyl)sulphonium stearate is unique due to its specific combination of a sulphonium group and stearate moiety. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, the sulphonium group provides unique reactivity compared to ammonium or phosphonium analogs .
Properties
CAS No. |
29398-82-1 |
---|---|
Molecular Formula |
C24H50O5S |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
octadecanoate;tris(2-hydroxyethyl)sulfanium |
InChI |
InChI=1S/C18H36O2.C6H15O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-4-10(5-2-8)6-3-9/h2-17H2,1H3,(H,19,20);7-9H,1-6H2/q;+1/p-1 |
InChI Key |
RLAAQIIKPXWKPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C(C[S+](CCO)CCO)O |
Origin of Product |
United States |
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